6-Isopropylpyridin-2-amine
Overview
Description
6-Isopropylpyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an isopropyl group attached to the pyridine ring, which can influence its reactivity and interaction with other molecules. While the provided papers do not directly discuss 6-isopropylpyridin-2-amine, they do provide insights into the synthesis, structure, and reactivity of related pyridine derivatives, which can be extrapolated to understand the properties of 6-isopropylpyridin-2-amine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves multistep reactions, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which proceeds via a pyrylium salt intermediate . Similarly, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is synthesized and characterized by various spectroscopic techniques, indicating that such derivatives can be synthesized with specific substituents on the pyridine ring . These methods could potentially be adapted for the synthesis of 6-isopropylpyridin-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using X-ray crystallography, as demonstrated for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine . The presence of substituents on the pyridine ring can lead to the formation of intermolecular hydrogen bonds and a three-dimensional network that stabilizes the crystal structure. These structural features are crucial for understanding the reactivity and interaction of the molecule with other compounds.
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions. For instance, the compound mentioned in paper can react with methylamine or ethylamine to form N-alkylpyridinium salts. The steric effects of substituents on the pyridine ring play a critical role in its reactivity, as seen in the living cationic polymerization of vinyl monomers, where 2,6-dimethylpyridine stabilizes the growing carbocation . This suggests that the isopropyl group in 6-isopropylpyridin-2-amine could similarly influence its reactivity in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the steric hindrance provided by substituents can affect the basicity and nucleophilicity of the compound . Additionally, the synthesized pyridine derivatives have been found to exhibit corrosion inhibition efficiency, which is a significant physical property that could be relevant for 6-isopropylpyridin-2-amine as well . The solvent-free synthesis approach for pyridine derivatives also highlights the importance of reaction conditions in determining the yield and purity of the final product .
Scientific Research Applications
Macrocyclic Ligands and Metal Complexes
6-Isopropylpyridin-2-amine, as a derivative of 2-aminopyridines, contributes to the field of coordination chemistry, particularly in the development of macrocyclic ligands and metal complexes. Studies have focused on the synthesis of pyridine-containing Schiff base ligands and their reduction to more flexible amine derivatives, which are then used in the formation of metal complexes. These complexes have diverse applications including selective metal ion transportation and separation, catalytic properties, and as components in artificial metalloenzymes (Rezaeivala & Keypour, 2014).
Efficient Amination Methods
The compound plays a significant role in developing efficient methods for the amination of pyridines, a crucial process in organic synthesis. Research has demonstrated methods to convert pyridine N-oxides to 2-aminopyridines, achieving high yields and selectivity (Yin et al., 2007). This process is particularly valuable for synthesizing bioactive natural products and organic materials.
Synthesis of Bioactive Compounds
6-Isopropylpyridin-2-amine is pivotal in the synthesis of bioactive compounds. A study demonstrated the selective production of 6-bromopyridine-2-amines, which are then used in various C-C cross-coupling reactions. This research opens pathways for creating diverse 2-aminopyridines, crucial in medicinal chemistry (Bolliger, Oberholzer, & Frech, 2011).
Application in Polymerization
In polymer science, 6-Isopropylpyridin-2-amine derivatives have been used in the study of cationic polymerization processes. These studies explore the stabilization of growing carbocations, contributing to the understanding of living polymerization mechanisms (Higashimura et al., 1989).
Photophysical Applications
Research has also delved into the photophysical properties of complexes involving 2-aminopyridines. These studies contribute to the understanding of electronic transitions in materials science, particularly in the development of phosphorescent compounds (Harris et al., 2013).
Catalysis and Polymer Synthesis
Furthermore, 6-Isopropylpyridin-2-amine derivatives have been studied for their role as ligands in catalytic systems, particularly in polymer synthesis. These systems have been investigated for their efficiency in synthesizing polymers like poly(2,6-dimethyl-1,4-phenylene ether), highlighting the importance of these compounds in catalytic chemistry (Kim et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for 6-Isopropylpyridin-2-amine are not mentioned in the search results, it’s worth noting that research in related fields is focusing on developing new methods for synthesis , understanding the correlation between surface properties and performance , and exploring potential applications .
properties
IUPAC Name |
6-propan-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXPMFFMRTIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617415 | |
Record name | 6-(Propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridin-2-amine | |
CAS RN |
78177-12-5 | |
Record name | 6-(Propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(propan-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.